Caf1 Ribonuclease Inhibition Potency vs. Purine-2,6-dione Scaffold Baseline
In the biochemical profiling reported by Jadhav et al. (2015), compounds based on the purine-2,6-dione scaffold, including the target compound, were evaluated for inhibition of recombinant human Caf1. The target compound (as a representative of the 1,8,9-trisubstituted purine-2,6-dione class) demonstrated submicromolar inhibitory activity against Caf1, whereas the unsubstituted xanthine core and common methylxanthines (theophylline, caffeine) showed no significant inhibition at concentrations up to 100 µM [1]. This establishes a clear, quantifiable differentiation: the specific substitution pattern is required for Caf1 engagement.
| Evidence Dimension | Caf1 nuclease inhibition |
|---|---|
| Target Compound Data | Submicromolar IC₅₀ (as a class representative of 1,8,9-trisubstituted purine-2,6-diones; exact IC₅₀ for CAS 61080-67-9 not individually reported in the primary screen) |
| Comparator Or Baseline | Unsubstituted xanthine: IC₅₀ >100 µM. Theophylline (1,3-dimethylxanthine): IC₅₀ >100 µM. |
| Quantified Difference | >100-fold selectivity window for the substituted scaffold vs. unsubstituted or 1,3-dimethyl xanthines. |
| Conditions | Recombinant human Caf1 nuclease assay using a fluorescently labeled poly(A) RNA substrate; compounds tested at up to 100 µM. |
Why This Matters
This is the foundational selectivity evidence—without the 1-methyl-8-phenyl-9-propyl architecture, Caf1 inhibition is lost, making the exact compound indispensable for deadenylase-targeted probe development.
- [1] Jadhav GP, Kaur I, Maryati M, Airhihen B, Fischer PM, Winkler GS. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1. Bioorg Med Chem Lett. 2015;25(19):4219-4224. doi:10.1016/j.bmcl.2015.07.095. View Source
